

Application Notes and Protocols for 15-KETE Extraction from Lung Tissue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **15-KETE**

Cat. No.: **B163591**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and quantification of 15-keto-eicosatetraenoic acid (**15-KETE**) from lung tissue. The methodologies described are based on established lipid extraction techniques and modern analytical instrumentation, ensuring high sensitivity and specificity.

Introduction

15-KETE is a bioactive lipid mediator derived from the enzymatic oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging research indicates that **15-KETE** plays a significant role in various physiological and pathological processes within the lung, including the regulation of pulmonary vascular tone and cell proliferation.^{[1][2]} Accurate quantification of **15-KETE** in lung tissue is crucial for understanding its role in respiratory diseases and for the development of novel therapeutic agents.

Data Presentation: Eicosanoid Levels in Lung Tissue

While specific quantitative data for **15-KETE** in lung tissue is not widely available in the literature, the following table provides representative concentrations of other key eicosanoids

found in lung tissue. This data can serve as a reference for expected concentration ranges of lipid mediators in this biological matrix.

Eicosanoid	Concentration Range (ng/g of tissue)	Analytical Method	Reference
Prostaglandin E2 (PGE2)	1 - 10	LC-MS/MS	[3]
Leukotriene B4 (LTB4)	0.5 - 5	LC-MS/MS	[4]
Thromboxane B2 (TXB2)	1 - 15	LC-MS/MS	[3]
15-HETE	5 - 50	GC-MS, LC-MS/MS	[5]

Experimental Protocols

Part 1: Extraction of 15-KETE from Lung Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids, including **15-KETE**, from lung tissue samples.

Materials and Reagents:

- Lung tissue, snap-frozen in liquid nitrogen and stored at -80°C
- Chloroform, HPLC grade
- Methanol, HPLC grade
- 0.9% NaCl solution, ice-cold
- Butylated hydroxytoluene (BHT)
- Internal Standard (IS): **15-KETE-d8** or other suitable deuterated eicosanoid

- Homogenizer (e.g., Dounce or mechanical)
- Centrifuge capable of reaching 2,000 x g at 4°C
- Glass centrifuge tubes
- Nitrogen gas evaporator

Procedure:

- Sample Preparation: On ice, weigh approximately 100 mg of frozen lung tissue.
- Homogenization:
 - Transfer the tissue to a pre-chilled glass homogenizer.
 - Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.005% BHT.
 - Add a known amount of the internal standard (e.g., 10 ng of **15-KETE-d8**).
 - Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.[\[1\]](#)
- Lipid Extraction:
 - Transfer the homogenate to a glass centrifuge tube.
 - Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the centrifuge tube.
 - Vortex the mixture for 1 minute and then agitate on a shaker for 20 minutes at 4°C.
- Phase Separation:
 - Add 0.6 mL of ice-cold 0.9% NaCl solution to the tube.[\[1\]](#)
 - Vortex for 30 seconds.
 - Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[\[1\]](#)

- Collection of the Organic Phase:
 - Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- Drying:
 - Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
 - The dried lipid extract can be stored at -80°C until further processing.

Part 2: Solid-Phase Extraction (SPE) for 15-KETE Purification

This protocol is for the purification of **15-KETE** from the total lipid extract.

Materials and Reagents:

- C18 SPE cartridges (e.g., 100 mg)
- Methanol, HPLC grade
- Deionized water
- Hexane, HPLC grade
- Ethyl acetate, HPLC grade
- Formic acid
- SPE vacuum manifold

Procedure:

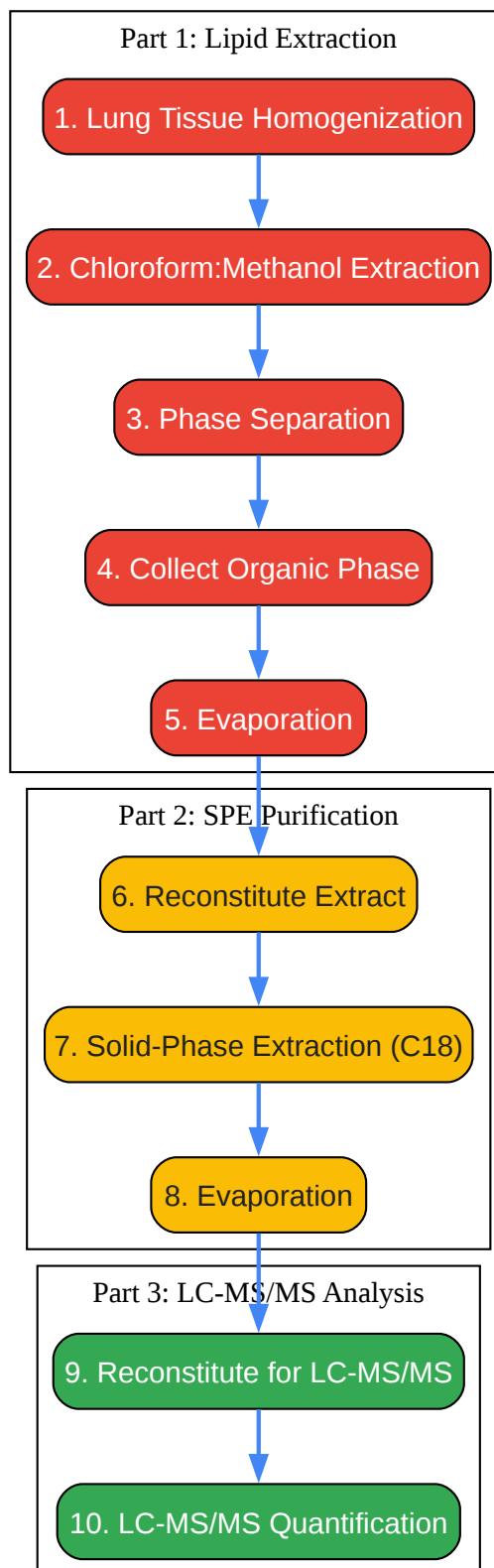
- Cartridge Conditioning:
 - Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

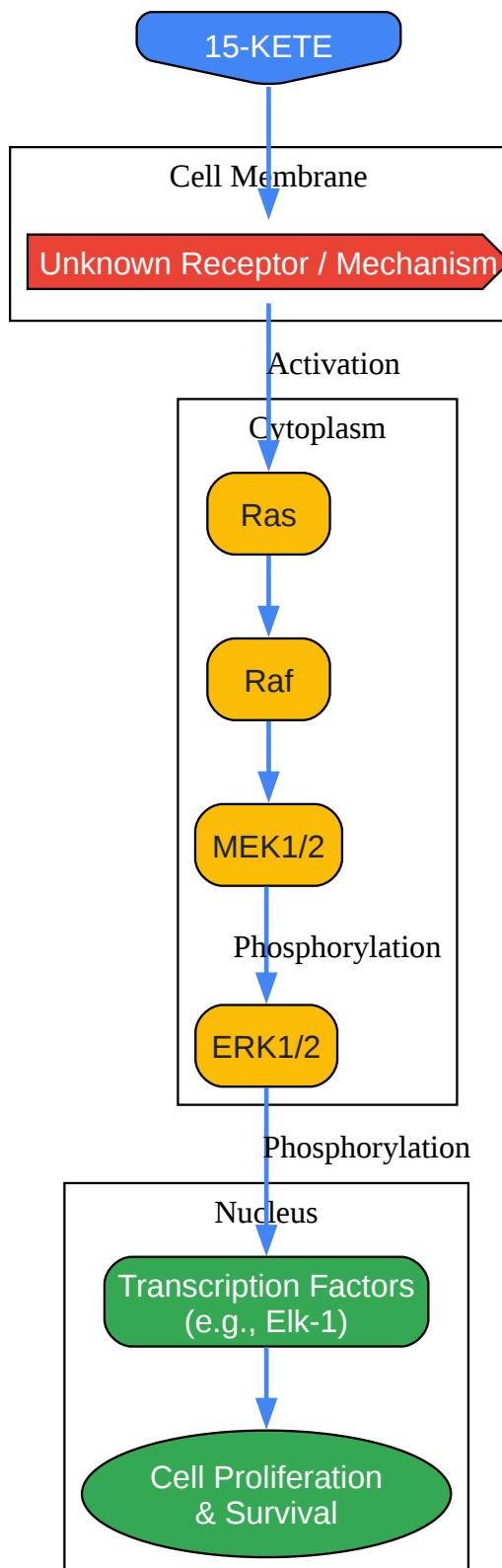
- Sample Loading:
 - Reconstitute the dried lipid extract from Part 1 in 1 mL of methanol:water (1:9, v/v) with 0.1% formic acid.
 - Load the reconstituted sample onto the conditioned C18 cartridge.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove polar impurities.
 - Wash with 5 mL of hexane to remove neutral lipids.
- Elution:
 - Elute the **15-KETE** and other eicosanoids with 5 mL of ethyl acetate.
- Drying and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the purified extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:water, 50:50, v/v).

Part 3: Quantification of **15-KETE** by LC-MS/MS

This protocol provides a general framework for the quantification of **15-KETE** using a triple quadrupole mass spectrometer.

Instrumentation and Parameters:


- Liquid Chromatography (LC) System:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid


- Flow Rate: 0.3 mL/min
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 95% B
 - 15-18 min: 95% B
 - 18.1-20 min: 30% B (re-equilibration)
- Mass Spectrometry (MS) System:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - **15-KETE**: Precursor Ion (m/z): 317.2 -> Product Ions (m/z): 113.1, 177.1 (These are proposed transitions and should be optimized empirically).
 - **15-KETE-d8 (IS)**: Precursor Ion (m/z): 325.2 -> Product Ions (m/z): 118.1, 182.1 (These are proposed transitions and should be optimized empirically).
 - Collision Energy and other MS parameters: Must be optimized for the specific instrument and compound.

Data Analysis:

- Quantification is performed by comparing the peak area ratio of the analyte (**15-KETE**) to the internal standard (**15-KETE-d8**) against a calibration curve prepared with known concentrations of **15-KETE** standard.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hypoxia activates 15-PGDH and its metabolite 15-KETE to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK1/2 is activated in non-small-cell lung cancer and associated with advanced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 15-KETE Extraction from Lung Tissue]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163591#protocol-for-15-kete-extraction-from-lung-tissue>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com